molecular formula C6H9NaO3 B3044232 2-Keto-4-(methyl-d3)-pentanoic acid sodium salt CAS No. 93523-67-2

2-Keto-4-(methyl-d3)-pentanoic acid sodium salt

Cat. No.: B3044232
CAS No.: 93523-67-2
M. Wt: 155.14 g/mol
InChI Key: IXFAZKRLPPMQEO-NIIDSAIPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Keto-4-(methyl-d3)-pentanoic acid sodium salt is a deuterated analog of 2-keto-4-methyl-pentanoic acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical applications. The deuterium labeling helps in tracing metabolic pathways and understanding the dynamics of biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Keto-4-(methyl-d3)-pentanoic acid sodium salt typically involves the following steps:

    Starting Material: The synthesis begins with the deuterated precursor, such as deuterated methyl ketone.

    Oxidation: The deuterated methyl ketone undergoes oxidation to form the corresponding deuterated carboxylic acid.

    Formation of Sodium Salt: The deuterated carboxylic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The process includes:

    Bulk Synthesis: Large quantities of deuterated precursors are used.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous testing to confirm its isotopic purity and chemical composition.

Chemical Reactions Analysis

Types of Reactions

2-Keto-4-(methyl-d3)-pentanoic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Higher oxidation state products such as carboxylic acids or ketones.

    Reduction: Alcohols or other reduced forms.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Keto-4-(methyl-d3)-pentanoic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding metabolic pathways and enzyme kinetics.

    Medicine: Used in metabolic studies to trace the fate of drugs and other compounds in the body.

    Industry: Employed in the production of labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Keto-4-(methyl-d3)-pentanoic acid sodium salt involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound through various biochemical reactions, providing insights into the dynamics and mechanisms of these processes. The molecular targets and pathways involved include key enzymes and intermediates in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Keto-3-(methyl-d3)-butyric acid sodium salt
  • 2-Keto-4-methyl-pentanoic acid sodium salt
  • 2-Keto-3-(methyl-d3)-butyric acid-4-13C,3-d sodium salt

Uniqueness

2-Keto-4-(methyl-d3)-pentanoic acid sodium salt is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. Compared to similar compounds, it offers higher stability and precision in analytical applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

sodium;5,5,5-trideuterio-4-methyl-2-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAZKRLPPMQEO-NIIDSAIPSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)CC(=O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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